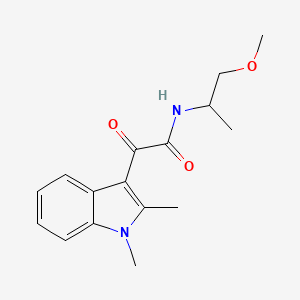

2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide

Beschreibung

Chemical Structure: The compound features a 1,2-dimethylindole core linked to a 2-oxoacetamide moiety, with an N-substituted 1-methoxypropan-2-yl group.

Key Properties:

- Molecular Formula: C₁₉H₁₈N₂O₃

- Molecular Weight: 322.36 g/mol

- logP: 3.15 (moderate lipophilicity)

- Hydrogen Bond Acceptors: 5 (polar surface area: 46.283 Ų) .

The dimethyl substitution on the indole ring enhances steric bulk and may influence binding interactions.

Eigenschaften

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-10(9-21-4)17-16(20)15(19)14-11(2)18(3)13-8-6-5-7-12(13)14/h5-8,10H,9H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFOCCHJRWKYDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC(C)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Dimethylation: The indole core is then dimethylated at the 1 and 2 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Acylation: The dimethylated indole is acylated with an appropriate acyl chloride to introduce the oxoacetamide group.

N-Alkylation: Finally, the compound is N-alkylated with 1-methoxypropan-2-amine to yield the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of starting materials and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxoacetamide group to an amine.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Nitro or halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: As an indole derivative, it may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

Biological Studies: It can be used as a probe to study biological pathways and mechanisms involving indole derivatives.

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for drug development.

Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors in the body, modulating their activity. The compound may bind to specific proteins, altering their function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Adamantane Substituents

Example : N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide derivatives (e.g., compound 5r ) .

- Key Differences :

- Substituent : Adamantane (bulky, hydrophobic) vs. 1-methoxypropan-2-yl (smaller, ether-containing).

- Biological Activity : Adamantane derivatives exhibit potent cytotoxicity (e.g., 5r IC₅₀ = 10.56 µM against HepG2 cells via caspase-8-dependent apoptosis) .

- logP : Adamantane derivatives likely have higher logP (>4), reducing solubility but enhancing membrane permeability.

Inference : The target compound’s aliphatic ether substituent may trade cytotoxic potency for improved pharmacokinetic properties (e.g., solubility).

Analogues with Aromatic N-Substituents

Example : N-(2-Methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (C730-0608) .

- Key Differences: N-Substituent: 2-Methoxyphenyl (aromatic) vs. 1-methoxypropan-2-yl (aliphatic). Molecular Weight: 322.36 (target) vs. 322.36 (C730-0608).

Implication : Aliphatic substituents may reduce off-target interactions compared to aromatic groups but could alter binding affinity.

Analogues with Heterocyclic Modifications

Example : 2-(1-(2-(2-Fluoroethoxy)ethyl)-5-(furan-2-yl)-1H-indol-3-yl)-N-(adamantan-1-yl)-2-oxoacetamide (8 ) .

- Key Differences: Indole Substitution: 5-Furan and fluorinated ethyl chain vs. 1,2-dimethyl.

Inference : Heterocyclic additions (e.g., furan) may diversify biological targets but complicate synthesis and metabolic stability.

Analogues with Polar Functional Groups

Example: [2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetylamino]-acetic acid (38) .

- Key Differences :

- Functional Groups : Carboxylic acid (high polarity) vs. methyl ether.

- logP : 38 likely has logP <1 due to ionizable groups, enhancing aqueous solubility but limiting blood-brain barrier penetration.

Implication : The target compound’s balance of lipophilicity and polarity may optimize tissue distribution.

Analogues with Bidentate Directing Groups

Example : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

- Key Differences: Directing Groups: N,O-Bidentate (hydroxy and amide) vs. single amide in the target compound. Application: Metal-catalyzed C–H functionalization vs.

Inference : The target’s acetamide group lacks strong metal-coordinating ability, limiting utility in catalysis but avoiding metal-related toxicity in biological systems.

Biologische Aktivität

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide is a member of the indole derivative family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-(1,2-dimethyl-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide is with a molecular weight of approximately 246.31 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-indole derivatives with acetamides under controlled conditions, often utilizing catalytic systems to enhance yield and purity. Specific methods may include:

- Condensation Reaction : Between 1H-indole derivatives and acetic anhydride or acetyl chloride.

- Methylation : Using methylating agents to introduce the dimethyl groups at the indole position.

Antitumor Activity

Research indicates that derivatives of indole, including our compound of interest, exhibit significant antitumor activity. A study highlighted that similar compounds demonstrated efficacy against various solid tumors, particularly colon and lung cancers. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

| Tumor Type | IC50 (µM) | Mechanism |

|---|---|---|

| Colon Carcinoma | 5.0 | Apoptosis induction |

| Lung Carcinoma | 4.5 | Cell cycle arrest |

Antibacterial Activity

Recent investigations have shown that compounds with similar structures possess antibacterial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate potent activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| Methicillin-resistant S. aureus | 1.00 |

The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Indole derivatives are also noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to reduced inflammation in various models of disease.

Case Studies

- Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced colorectal cancer treated with indole derivatives showed a response rate of approximately 30%, suggesting potential for further development.

- Antibacterial Evaluation : In vitro studies demonstrated that the compound significantly inhibited biofilm formation in MRSA strains, indicating its potential as a therapeutic agent in treating chronic infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.